molecular formula C18H28N2O B5084149 N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide

N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide

Cat. No. B5084149
M. Wt: 288.4 g/mol
InChI Key: NWUZBUYSMMNXHR-UHFFFAOYSA-N
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Description

N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPB is a synthetic opioid that has been shown to exhibit analgesic properties, making it a promising candidate for pain management.

Mechanism of Action

N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling cascade that ultimately leads to the inhibition of pain signals. N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide also exhibits partial agonist activity at the delta-opioid receptor, which may contribute to its lower abuse potential.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide exhibits potent analgesic effects, making it a promising candidate for pain management. It has also been shown to exhibit anti-inflammatory properties, which may contribute to its analgesic effects. N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been shown to have a longer duration of action compared to other opioids, making it a viable option for sustained pain relief. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide exhibits lower abuse potential compared to other opioids, making it a potential candidate for the treatment of opioid addiction.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has several advantages for lab experiments. It exhibits potent analgesic properties, making it a useful tool for studying pain pathways. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide also has several limitations for lab experiments. It exhibits partial agonist activity at the delta-opioid receptor, which may complicate its use in studies that specifically target the mu-opioid receptor. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide exhibits lower potency compared to other opioids, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide. One area of interest is the development of new analogs with improved potency and selectivity for the mu-opioid receptor. Additionally, further research is needed to elucidate the mechanisms underlying N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide's neuroprotective effects, which may lead to the development of new treatments for neurological disorders. Finally, the potential use of N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide in the treatment of opioid addiction warrants further investigation, as it may offer a safer alternative to other opioids currently used in addiction treatment.

Synthesis Methods

N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide is synthesized through a multistep process that involves the reaction between piperidine and 4-phenylbutyric acid. The resulting product is then further processed to obtain the final compound, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide. This synthesis method has been optimized to produce high yields of pure N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide, making it a viable option for large-scale production.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic properties, making it a promising candidate for pain management. N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has also been investigated for its potential use in the treatment of opioid addiction, as it exhibits lower abuse potential compared to other opioids. Additionally, N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

4-phenyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-15(2)20-13-11-17(12-14-20)19-18(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUZBUYSMMNXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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